molecular formula C16H17NO3 B1446162 Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate CAS No. 1630906-72-7

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate

Cat. No.: B1446162
CAS No.: 1630906-72-7
M. Wt: 271.31 g/mol
InChI Key: GPJFWPIQZLZLDH-UHFFFAOYSA-N
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Description

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an ethyl ester group, a benzyloxy group, and a methyl group attached to a pyridine ring

Scientific Research Applications

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which are widely applied transition metal catalysed carbon–carbon bond forming reactions . The targets in these reactions are typically organoboron reagents .

Mode of Action

In the context of suzuki–miyaura cross-coupling reactions, the compound may interact with its targets through a process of oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Similar compounds have been involved in reactions at the benzylic position , which can be resonance stabilized . This suggests that the compound may interact with biochemical pathways involving resonance stabilization.

Pharmacokinetics

Similar compounds have been used in reactions involving the synthesis of benzyl ethers and esters , suggesting that the compound may have similar ADME properties.

Result of Action

Similar compounds have been involved in reactions at the benzylic position , suggesting that the compound may result in the formation of new bonds at the benzylic position .

Action Environment

Similar compounds have been used in suzuki–miyaura cross-coupling reactions , which are known for their mild and functional group tolerant reaction conditions . This suggests that the compound may also exhibit tolerance to various environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate typically involves the esterification of 6-(benzyloxy)-2-methylpyridine-3-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methyl group on the pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Substitution: Electrophilic reagents such as bromine or chlorine can be used under acidic conditions.

Major Products Formed

    Oxidation: Benzaldehyde derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated pyridine derivatives.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(benzyloxy)-3,5-dioxohexanoate: Shares the benzyloxy group but differs in the presence of additional keto groups.

    Ethyl 6-(benzyloxy)-3-hydroxy-5-oxohexanoate: Similar structure with a hydroxyl group and a keto group.

    Ethyl 6-(benzyloxy)-5-hydroxy-3-oxohexanoate: Contains a hydroxyl group and a keto group at different positions.

Uniqueness

Ethyl 6-(benzyloxy)-2-methylpyridine-3-carboxylate is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity. The combination of the benzyloxy group, methyl group, and ester group on the pyridine ring makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

ethyl 2-methyl-6-phenylmethoxypyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-3-19-16(18)14-9-10-15(17-12(14)2)20-11-13-7-5-4-6-8-13/h4-10H,3,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPJFWPIQZLZLDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)OCC2=CC=CC=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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